

TCO-PEG1-Val-Cit-PABC-OH for targeted drug delivery

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Compound of Interest

Compound Name: TCO-PEG1-Val-Cit-PABC-OH

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An In-depth Technical Guide to **TCO-PEG1-Val-Cit-PABC-OH** for Targeted Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to target cells, thereby increasing the therapeutic window and reducing off-target toxicity. The success of an ADC is critically dependent on the design of the linker that connects the antibody to the payload.

This technical guide provides a comprehensive overview of the **TCO-PEG1-Val-Cit-PABC-OH** linker system, a sophisticated, multi-component linker designed for advanced ADC development. This system integrates a bioorthogonal conjugation handle, a hydrophilic spacer, an enzyme-cleavable dipeptide, and a self-immolative unit to ensure stable systemic circulation and efficient, targeted intracellular drug release. We will explore the function of each component, present key performance data, detail relevant experimental protocols, and visualize the underlying mechanisms.

Core Components and Their Functions

The **TCO-PEG1-Val-Cit-PABC-OH** linker is a modular system where each component serves a distinct and critical function. The "-OH" group represents the attachment point for a cytotoxic payload, typically via a carbamate linkage.

- **TCO (trans-cyclooctene):** This strained alkene is the bioorthogonal conjugation handle. It reacts with a tetrazine (Tz) partner through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.^[1] This "click chemistry" reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.^[2] This allows for the precise, site-specific attachment of the linker-drug complex to a tetrazine-modified antibody.
- **PEG1 (Single Polyethylene Glycol Unit):** This short, hydrophilic spacer serves to improve the solubility and pharmacokinetic properties of the overall ADC construct.^{[3][4]} It can also reduce steric hindrance, ensuring that both the TCO group and the Val-Cit motif are accessible to their respective reaction partners (tetrazine and cathepsin B).
- **Val-Cit (Valine-Citrulline):** This dipeptide sequence is a well-established substrate for lysosomal proteases, most notably Cathepsin B.^{[5][6]} Cathepsin B is a cysteine protease that is often significantly upregulated within the lysosomes of cancer cells.^[7] The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the target cell's lysosome, initiating the drug release mechanism.^{[8][9]}
- **PABC (p-aminobenzyl carbamate):** This is a self-immolative spacer. It is the crucial connection between the enzymatic cleavage event and the release of the free drug.^{[9][10]} Once cathepsin B cleaves the amide bond between citrulline and the PABC's amino group, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. This electronic cascade reaction efficiently liberates the attached payload in its unmodified, active form.^{[6][11]}

Key Performance Data

The following tables summarize quantitative data from various studies to provide an indication of the performance characteristics of the key components within this linker system. It is important to note that exact values can vary significantly based on the specific antibody, payload, conjugation site, and experimental conditions used.

Table 1: TCO-Tetrazine Ligation Kinetics

Parameter	Value Range	Conditions	Significance
Second-Order Rate Constant (k_2)	>800 to 73,000 $M^{-1}s^{-1}$	Aqueous buffer, physiological pH and temperature	Demonstrates extremely rapid and efficient conjugation, enabling labeling at low concentrations. [2] [12]
Conjugation Efficiency	40% - 65% (Example)	Varies with molar excess of linker, antibody, and reaction conditions	Represents the fraction of antibodies successfully conjugated with the linker. [13]

Table 2: Val-Cit-PABC Linker Stability and Cleavage

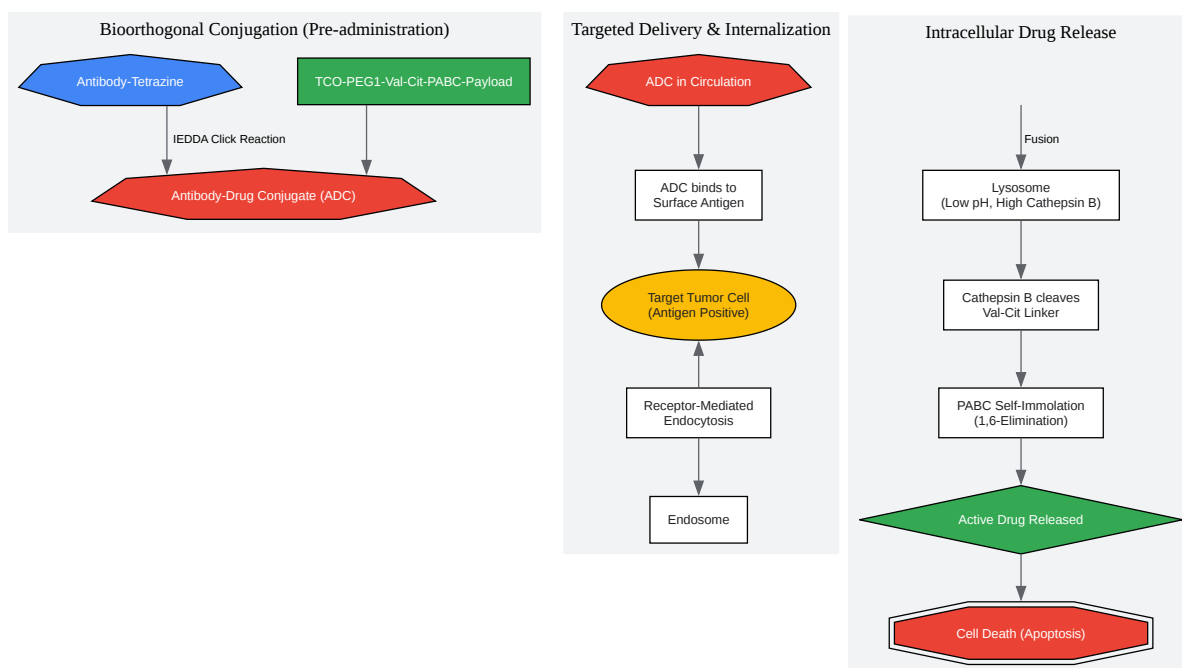
Parameter	Value Range	Conditions	Significance
Plasma Stability (Half-life)	>6 days	In vitro incubation in mouse or monkey plasma	High stability in systemic circulation is crucial to prevent premature drug release and off-target toxicity. [14]
Cathepsin B Cleavage (Half-life)	< 15 minutes (Example)	In vitro assay with purified human liver cathepsin B at pH 5.0	Rapid cleavage within the lysosome ensures efficient payload release once the ADC is internalized by the target cell. [5]

Table 3: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

Parameter	Typical Value	Cell Lines	Significance
IC ₅₀ (Half-maximal Inhibitory Conc.)	~1 - 10 nM	Antigen-positive cancer cell lines	Indicates high potency of the released cytotoxic drug specifically in target cells.[15]
IC ₅₀ (Half-maximal Inhibitory Conc.)	>1000 nM	Antigen-negative cell lines	Demonstrates the target-dependent cytotoxicity and low off-target effects of the ADC.[1]

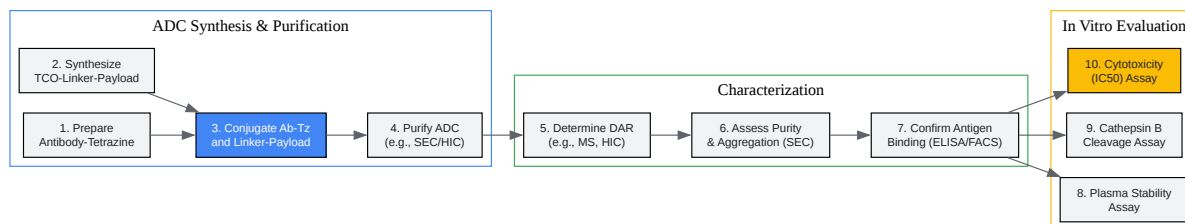
Visualized Mechanisms and Workflows

Visual diagrams help clarify the complex relationships and processes involved in the application of the **TCO-PEG1-Val-Cit-PABC-OH** linker.



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Caption: Mechanism of action for an ADC utilizing the TCO-Val-Cit-PABC linker.



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Caption: General experimental workflow for ADC development and evaluation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the development and evaluation of ADCs using the **TCO-PEG1-Val-Cit-PABC-OH** linker system. These protocols are composites based on established methods in the literature.

Protocol: Antibody Conjugation via TCO-Tetrazine Ligation

This protocol describes the conjugation of a TCO-functionalized linker-payload to a tetrazine-modified antibody.

- Materials:
 - Tetrazine-modified monoclonal antibody (Tz-mAb) in a suitable buffer (e.g., PBS, pH 7.4).
 - TCO-PEG1-Val-Cit-PABC-Payload, dissolved in an organic solvent like DMSO.
 - Reaction Buffer: 1x PBS with 10% v/v 1M sodium bicarbonate to maintain pH ~8.4.

- Purification: Size-exclusion chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns).
- Procedure:
 1. Prepare the Tz-mAb solution at a concentration of 5-10 mg/mL in PBS.
 2. Add Reaction Buffer to the antibody solution.
 3. Add the TCO-linker-payload solution to the antibody solution at a 5 to 20-fold molar excess. The final concentration of DMSO should be kept below 10% v/v to prevent antibody denaturation.
 4. Incubate the reaction mixture for 1-3 hours at room temperature with gentle agitation.
 5. Following incubation, remove the unreacted linker-payload and organic solvent by SEC or by using a desalting column according to the manufacturer's instructions.
 6. Characterize the resulting ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.

Protocol: Cathepsin B Cleavage Assay

This assay evaluates the rate of drug release from the ADC in the presence of cathepsin B.

- Materials:
 - Purified human liver Cathepsin B.
 - Activation Buffer: 30 mM DTT and 15 mM EDTA in water.
 - Assay Buffer: 25 mM acetate buffer, pH 5.0.
 - ADC solution of known concentration.
 - Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).
 - Analysis: HPLC or LC-MS system.

- Procedure:
 1. Activate cathepsin B by mixing the enzyme stock with the Activation Buffer and incubating for 15 minutes at room temperature.
 2. Dilute the activated enzyme solution with the Assay Buffer.
 3. In a temperature-controlled environment (37°C), add the ADC to the activated cathepsin B solution to initiate the reaction. A control sample containing ADC in Assay Buffer without the enzyme should be run in parallel to measure non-enzymatic hydrolysis.
 4. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding it to the cold quenching solution.
 5. Analyze the quenched samples by HPLC or LC-MS to quantify the concentration of the released payload relative to the intact ADC.
 6. Calculate the rate of cleavage and the half-life of the linker under these conditions.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the potency (IC_{50}) of the ADC on antigen-positive and antigen-negative cell lines.

- Materials:
 - Antigen-positive (target) and antigen-negative (control) cancer cell lines.
 - Complete cell culture medium.
 - 96-well cell culture plates.
 - ADC and unconjugated payload solutions.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
 - Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

- Procedure:
 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
 2. Prepare serial dilutions of the ADC and the free payload in complete culture medium.
 3. Remove the old medium from the cells and add 100 µL of the diluted ADC or payload solutions to the respective wells. Include untreated cells as a viability control.
 4. Incubate the plate for 72-96 hours.
 5. Add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
 6. Add 100 µL of the Solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
 7. Read the absorbance at 570 nm using a microplate reader.
 8. Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.^{[16][17]}

Conclusion

The **TCO-PEG1-Val-Cit-PABC-OH** linker represents a highly engineered and versatile platform for the development of next-generation ADCs. By combining the precision of bioorthogonal click chemistry for conjugation with the proven tumor-specific cleavage strategy of the Val-Cit-PABC system, it offers researchers a powerful tool to create ADCs with enhanced stability, specificity, and potency. The methodologies and data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel targeted therapeutics using this advanced linker technology.

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